molecular formula C10H8F4O B1442544 4-Ethoxy-2,3,5,6-tetrafluorostyrene CAS No. 1350637-16-9

4-Ethoxy-2,3,5,6-tetrafluorostyrene

Cat. No. B1442544
M. Wt: 220.16 g/mol
InChI Key: SGYVBOSDDZGVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 4-Ethoxy-2,3,5,6-tetrafluorostyrene were not found, a related compound, pentafluoropyridine, has been synthesized by reacting it with appropriate C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine . These reactions provided 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields .

Scientific Research Applications

Materials Science and Polymer Chemistry

In materials science, fluorinated styrenes have been explored for creating materials with low surface energy, thanks to their highly fluorinated structures. For instance, styrene-based materials prepared through atom transfer radical polymerization (ATRP) exhibit notable surface properties, including resistance to water and oil, making them ideal for coatings and hydrophobic surfaces (Borkar, Jankova, Siesler, & Hvilsted, 2004). Similarly, novel fluorinated polymers synthesized via aqueous solution processes show high reactivity and potential for creating stable latex particles without the need for surfactants or cosolvents (Çınar, Kretschmann, & Ritter, 2005), indicating their utility in environmentally friendly manufacturing processes.

Optoelectronics and Flexible Displays

Fluorinated compounds, including those related to 4-Ethoxy-2,3,5,6-tetrafluorostyrene, have been utilized in the development of flexible display technologies. Photocrosslinkable liquid prepolymers, synthesized from fluorinated biphenyls and pentafluorostyrene, show promise in flexible waveguide display applications due to their mechanical flexibility, optical transparency, and thermal stability (Park et al., 2013). These materials' properties, including refractive indices and optical losses, make them suitable for use in advanced optoelectronic devices.

Molecular Electronics and Organic Optoelectronics

The synthesis and characterization of alkoxy substituted spirobifluorenes and spirosilabifluorenes, involving processes that could be akin to those used with 4-Ethoxy-2,3,5,6-tetrafluorostyrene, demonstrate their potential applications in molecular electronics and organic optoelectronics. These compounds show good solubility, thermal stability, and photophysical properties, making them valuable for constructing devices such as organic light-emitting diodes (OLEDs) and solar cells (Chalke & Patil, 2017).

Future Directions

While specific future directions for 4-Ethoxy-2,3,5,6-tetrafluorostyrene were not found, a related compound, 2,3,5,6-tetrafluoro-pyridine, has been used in the synthesis of various drug-like systems . This suggests potential future applications in pharmacology and drug development.

properties

IUPAC Name

1-ethenyl-4-ethoxy-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-3-5-6(11)8(13)10(15-4-2)9(14)7(5)12/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYVBOSDDZGVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1F)F)C=C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3,5,6-tetrafluorostyrene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2,3,5,6-tetrafluorostyrene
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2,3,5,6-tetrafluorostyrene
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-2,3,5,6-tetrafluorostyrene
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-2,3,5,6-tetrafluorostyrene
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-2,3,5,6-tetrafluorostyrene
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-2,3,5,6-tetrafluorostyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.